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molecular formula C8H6ClNS B106588 2-Chlorobenzyl isothiocyanate CAS No. 18967-44-7

2-Chlorobenzyl isothiocyanate

Cat. No. B106588
M. Wt: 183.66 g/mol
InChI Key: RMVDNJDSLXQPAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08519149B2

Procedure details

The title compound was prepared following the procedure described for Intermediate-2 using 2-chloro benzyl amine (5.0 g, 35 mmol), thiophosgene (4.38 g, 38.5 mmol) and N-ethyl di-isopropyl amine (13.5 g, 105 mmol) to afford 3.0 g of the desired product. 1HNMR (DMSO-d6): δ 5.00 (s, 2H), 7.41 (m, 2H), 7.54 (m, 2H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.38 g
Type
reactant
Reaction Step Two
Quantity
13.5 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[CH2:4][NH2:5].[C:10](Cl)(Cl)=[S:11].C(N(C(C)C)C(C)C)C>>[Cl:1][C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[CH2:4][N:5]=[C:10]=[S:11]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=C(CN)C=CC=C1
Step Two
Name
Quantity
4.38 g
Type
reactant
Smiles
C(=S)(Cl)Cl
Step Three
Name
Quantity
13.5 g
Type
reactant
Smiles
C(C)N(C(C)C)C(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound was prepared

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=CC=C1)CN=C=S
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: CALCULATEDPERCENTYIELD 46.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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